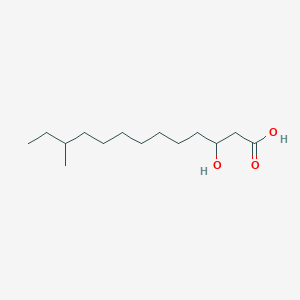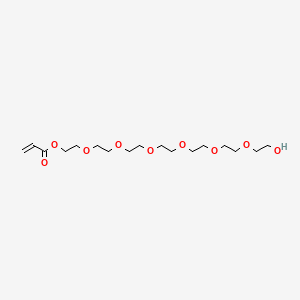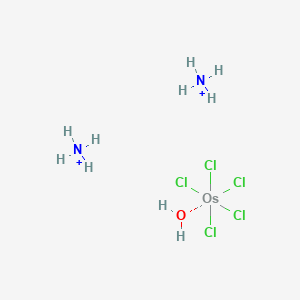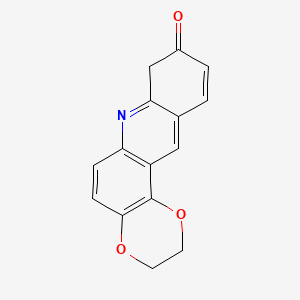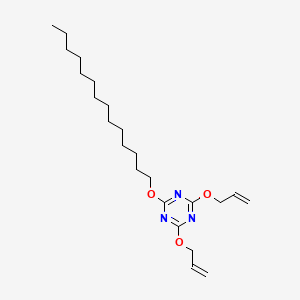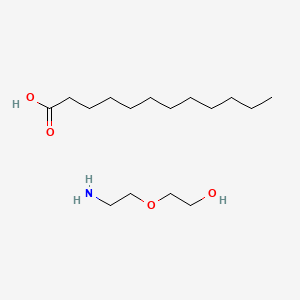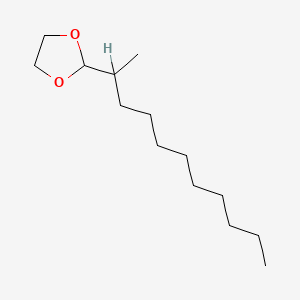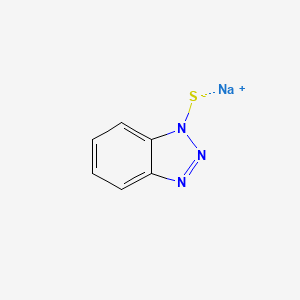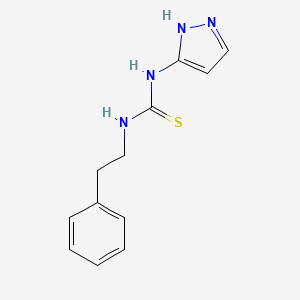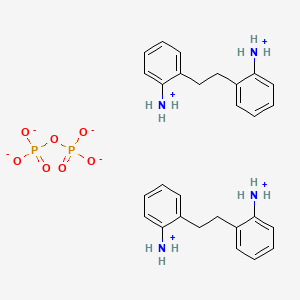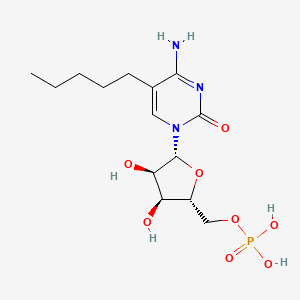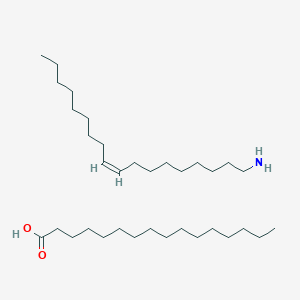
(Z)-Octadec-9-enylammonium palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Octadec-9-enylammonium palmitate is a compound formed by the combination of an unsaturated fatty amine and a saturated fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Octadec-9-enylammonium palmitate typically involves the reaction of (Z)-Octadec-9-enylamine with palmitic acid. The reaction is usually carried out in a solvent-free environment or in the presence of a suitable solvent such as ethanol or methanol. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are continuously fed and the product is continuously removed. The use of catalysts to speed up the reaction and improve yield is also common. The final product is typically purified through processes such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(Z)-Octadec-9-enylammonium palmitate can undergo various chemical reactions, including:
Oxidation: The unsaturated part of the molecule can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate the substitution reaction.
Major Products
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated amines and alkanes.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
(Z)-Octadec-9-enylammonium palmitate has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Studied for its potential antimicrobial properties and its role in cell membrane interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of (Z)-Octadec-9-enylammonium palmitate involves its interaction with cell membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. It can also interact with proteins, potentially affecting their function and activity. These interactions can lead to various biological effects, including antimicrobial activity and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Stearic acid: Another saturated fatty acid with similar properties but different chain length.
Oleic acid: An unsaturated fatty acid with a similar structure but different functional groups.
Cetyl palmitate: A compound with similar applications in cosmetics and personal care products.
Uniqueness
(Z)-Octadec-9-enylammonium palmitate is unique due to its combination of an unsaturated fatty amine and a saturated fatty acid, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications and interactions that are not possible with other similar compounds.
Properties
CAS No. |
93777-49-2 |
|---|---|
Molecular Formula |
C34H69NO2 |
Molecular Weight |
523.9 g/mol |
IUPAC Name |
hexadecanoic acid;(Z)-octadec-9-en-1-amine |
InChI |
InChI=1S/C18H37N.C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h9-10H,2-8,11-19H2,1H3;2-15H2,1H3,(H,17,18)/b10-9-; |
InChI Key |
FWSDXEJESHCMOJ-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCCN |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


